molecular formula C7H4BrIO2 B108559 3-Bromo-5-iodobenzoic acid CAS No. 188815-32-9

3-Bromo-5-iodobenzoic acid

Cat. No. B108559
M. Wt: 326.91 g/mol
InChI Key: MKJBJYCBKXPQSY-UHFFFAOYSA-N
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Description

3-Bromo-5-iodobenzoic acid is a halogenated aromatic compound that has been utilized in various chemical syntheses and studies. It serves as a key intermediate in the preparation of coordination polymers, organic electronics, and pharmaceuticals due to its reactive bromo and iodo substituents which allow for further functionalization.

Synthesis Analysis

The synthesis of derivatives of 3-bromo-5-iodobenzoic acid has been explored in several studies. For instance, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized through a condensation reaction, and their structures were confirmed using spectral data . Another study reported the synthesis of a uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid, where the compound acted as a ligand to form a one-dimensional coordination polymer . Additionally, 2-alkynylbenzoic acids were used to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones through a regioselective bromocyclization, demonstrating the versatility of bromo-iodobenzoic acid derivatives in constructing complex molecular structures .

Molecular Structure Analysis

The molecular structure of 3-bromo-5-iodobenzoic acid derivatives has been characterized using various spectroscopic techniques. In the case of the uranyl coordination polymer, the 3-bromo-5-iodobenzoic acid ligands chelate dimeric uranyl units and are linked to form a supramolecular three-dimensional network through bifurcated halogen-bonding interactions . The crystal structures of other halogenated benzoic acid derivatives have also been determined, revealing diverse supramolecular assemblies and interactions .

Chemical Reactions Analysis

The reactivity of 3-bromo-5-iodobenzoic acid and its derivatives has been exploited in several chemical reactions. For example, the hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid were subjected to in vitro bioactivity studies, showing significant cytotoxicity and antimicrobial activity . The bromo and iodo substituents on the aromatic ring make these compounds suitable for various cross-coupling reactions, as demonstrated by the synthesis of 6-bromo-2-arylindoles using 2-iodobenzoic acid as a precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-5-iodobenzoic acid derivatives have been investigated in several studies. The luminescent and vibrational properties of the uranyl coordination polymer were explored, showing shifts in Raman and IR frequencies due to halogen-bonding interactions . The thermal properties of lanthanide complexes constructed with brominated benzoic acids were characterized using differential scanning calorimetry, revealing solid-solid phase transitions . Additionally, the luminescence behaviors of these complexes were studied, highlighting their potential applications in materials science .

Scientific Research Applications

  • Catalysis and Chemical Synthesis

    • 3-Bromo-5-iodobenzoic acid has been utilized in catalyst-free phosphorus-carbon (P-C) coupling reactions. Specifically, halobenzoic acids, including 3-bromo and 4-bromo variants, coupled with diarylphosphine oxides in water under microwave irradiation, yielding phosphinoylbenzoic acids. This process is significant for its catalyst-free nature and use of water as a solvent, indicating potential for environmentally friendly synthesis methods (Jablonkai & Keglevich, 2015).
  • Material Science and Coordination Chemistry

    • In material science, 3-bromo-5-iodobenzoic acid was employed in the synthesis and structural analysis of a uranyl coordination polymer. This compound, featuring dimeric uranyl units linked by 3-bromo-5-iodobenzoic acid ligands, forms a one-dimensional coordination polymer, which is further assembled into a three-dimensional network through bifurcated halogen-bonding interactions. This is a notable contribution to understanding the interactions in uranyl hybrid materials and has implications for the design of new materials (Kalaj, Carter, & Cahill, 2017).
  • Biomedical Research and Pharmacology

    • In pharmacology, derivatives of halobenzoic acids, such as 5-bromo-2-iodobenzoic acid, have been synthesized and tested for bioactivity. This research involved creating hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid and assessing their cytotoxicity and antimicrobial activities. This study is significant for its exploration of novel compounds with potential therapeutic applications (Popiołek et al., 2020).
  • Analytical and Environmental Chemistry

    • Environmental chemistry has seen the application of halobenzoic acids, including 3-bromo-5-iodobenzoic acid, in studying microbial degradation pathways. Research on Pseudomonas aeruginosa showed its ability to degrade various halobenzoates, contributing to our understanding of biodegradation processes and environmental impact of these compounds (Higson & Focht, 1990).

Safety And Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335). It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

3-bromo-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJBJYCBKXPQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409240
Record name 3-Bromo-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-iodobenzoic acid

CAS RN

188815-32-9
Record name 3-Bromo-5-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188815-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
JY Liu, N Ren, JJ Zhang, CY Zhang - Thermochimica Acta, 2013 - Elsevier
… In the present paper, rare-earth complexes with 3-bromo-5-iodobenzoic acid were synthesized and characterized, and the decomposition processes of the complexes and the evolved …
Number of citations: 64 www.sciencedirect.com
M Kalaj, KP Carter, CL Cahill - Acta Crystallographica Section B …, 2017 - scripts.iucr.org
… uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid is described and the … uranyl units chelated and then linked by 3-bromo-5-iodobenzoic acid ligands to form a one-…
Number of citations: 17 scripts.iucr.org
DC Waite, CP Mason - Organic Process Research & Development, 1998 - ACS Publications
… These precedents led us to believe that by adopting 3-bromo-5-iodobenzoic acid (8) as our … 3-Bromo-5-iodobenzoic acid (8) was first converted to the corresponding acid chloride …
Number of citations: 21 pubs.acs.org
W Sumpter - Journal of the American Chemical Society, 1941 - ACS Publications
… This is in accord with the previous observation that iodine cannot be introduced directly into the isatin nucleus in position 7.1 2-Amino-3-bromo-5-iodobenzoic Acid.—This compound …
Number of citations: 1 pubs.acs.org
JA Herder, BW Walusiak, CL Cahill - Journal of Chemical Crystallography, 2021 - Springer
… Two new series of rare-earth (RE = La 3+ –Y 3+ )-3,5-dihalogenated benzoic acid (3,5-dibromobenzoic acid and 3-bromo-5-iodobenzoic acid)-terpyridine complexes are synthesized …
Number of citations: 4 link.springer.com
K Nakazono, K Fukasawa, T Sato, Y Koyama… - Polymer …, 2010 - nature.com
… 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid 3 was prepared from 3-bromo-5-iodobenzoic acid by means of Sonogashira coupling, according to literature. Pseudorotaxane 2 was …
Number of citations: 20 www.nature.com
EL Elliott, CR Ray, S Kraft, JR Atkins… - The Journal of Organic …, 2006 - ACS Publications
… The H-series monomer 5 is easily synthesized by the diphenylammonium triflate 15 acid-catalyzed esterification of commercially available 3-bromo-5-iodobenzoic acid with tri(ethylene …
Number of citations: 60 pubs.acs.org
F Whitmore, C Noll, J Heyd… - Journal of the American …, 1941 - ACS Publications
… This is in accord with the previous observation that iodine cannot be introduced directly into the isatin nucleus in position 7.1 2-Amino-3-bromo-5-iodobenzoic Acid.—This compound …
Number of citations: 9 pubs.acs.org
B Walusiak, JA Herder, CL Cahill - American Chemical Society …, 2020 - ACS Publications
The synthesis and crystal structures of 47 new rare-earth (RE = La 3+ - Y 3+ )—3,5-dihalogenatedbenzoic acid (3,5-dibromobenzoic acid [3,5-dBrBA] and 3-bromo-5-iodobenzoic acid [3…
Number of citations: 0 pubs.acs.org
F Irreverre, M Sullivan - Journal of the American Chemical Society, 1941 - ACS Publications
The method employed for the preparation of this com-pound was similar to that reported for guanidocystine 2 To a solution of 0.74 g. of dZ-methionine in 10 cc. of 0.5 N potassium …
Number of citations: 1 pubs.acs.org

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